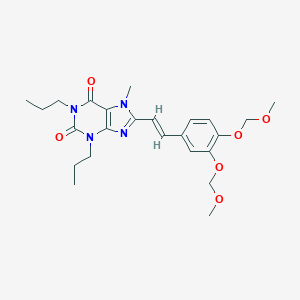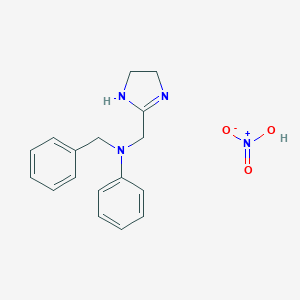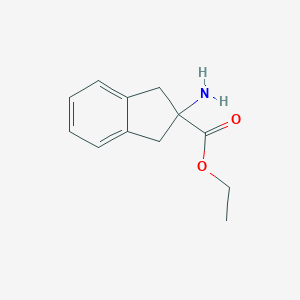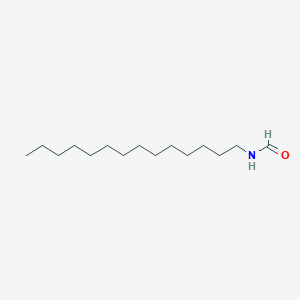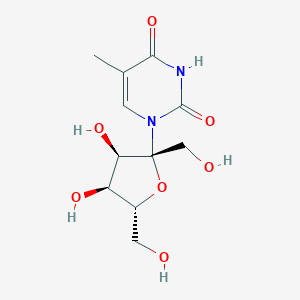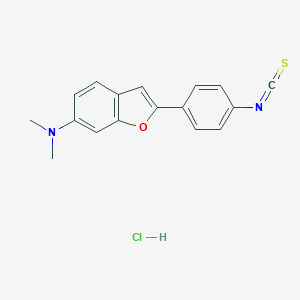![molecular formula C9H14O2 B129534 Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) CAS No. 149251-80-9](/img/structure/B129534.png)
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 1,3,6-trimethyl-8-oxobicyclo[4.1.0]heptane-2-carboxylic acid or simply as 1,3,6-trimethyl-8-oxobicyclo[4.1.0]heptane.
Mécanisme D'action
The exact mechanism of action of Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) is not well understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) has been found to have low toxicity and does not appear to have any significant biochemical or physiological effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) in lab experiments is its low toxicity and high stability. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI). One possible direction is the development of new antibiotics and antifungal agents based on its antibacterial and antifungal properties. Another potential direction is the use of this compound as a chiral building block in organic synthesis. Further studies are also needed to better understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) involves the reaction of 2,3-dimethyl-2-butene with maleic anhydride in the presence of sulfuric acid. The resulting product is then oxidized with potassium permanganate to yield the desired compound.
Applications De Recherche Scientifique
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) has been studied for its potential applications in various fields of scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential use as a chiral building block in organic synthesis.
Propriétés
Numéro CAS |
149251-80-9 |
|---|---|
Nom du produit |
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-[(1S,3R,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8+,9-/m1/s1 |
Clé InChI |
VPQYGKRHSKLXJB-HRDYMLBCSA-N |
SMILES isomérique |
CC(=O)[C@@H]1CC[C@@]2([C@H](C1)O2)C |
SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
SMILES canonique |
CC(=O)C1CCC2(C(C1)O2)C |
Synonymes |
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



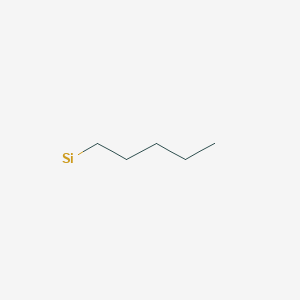
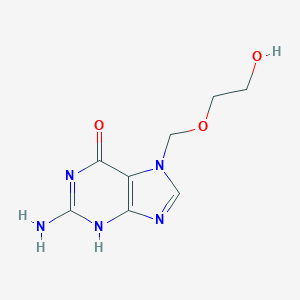
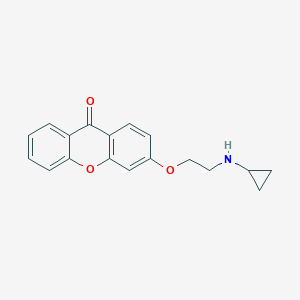
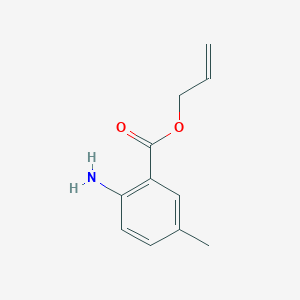
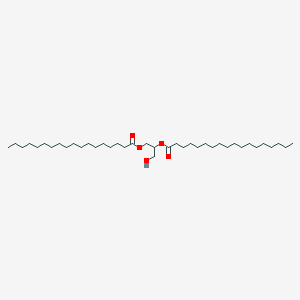
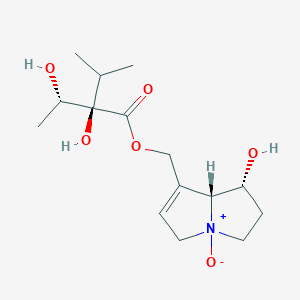
![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)
![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)
